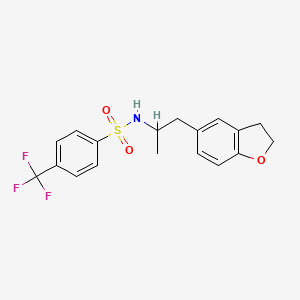

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

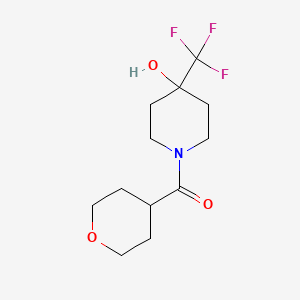

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, the general class of benzenesulfonamides has been extensively researched for various biochemical applications, including enzyme inhibition, antibacterial properties, and potential antidiabetic effects.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonamide groups with various aromatic or heteroaromatic compounds. For example, paper discusses the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, which are intermediates for synthesizing nitrogenous heterocycles. Similarly, paper describes a gold(I)-catalyzed cascade reaction to obtain N-(furan-3-ylmethylene)benzenesulfonamides. These methods highlight the versatility in synthesizing benzenesulfonamide derivatives, which could be applied to the synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using spectroscopic techniques such as NMR and FT-IR, as well as X-ray crystallography. For instance, paper combines experimental data with Density Functional Theory (DFT) calculations to analyze the molecular and electronic structures of synthesized sulfonamide derivatives. Paper provides detailed crystallographic data for N-(3-methoxybenzoyl)benzenesulfonamide, which could be relevant for understanding the structural aspects of similar compounds.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions due to their functional groups. Paper discusses the biochemical characterization of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, indicating their potential to interact with enzymes. Paper evaluates the antidiabetic activity of benzenesulfonamide derivatives, suggesting their reactivity in biological systems. These studies provide insights into the chemical reactivity of benzenesulfonamides in different contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. Paper explores the bioactivity of benzenesulfonamides, which is closely related to their physical and chemical properties. Paper examines the anti-inflammatory activity and ulcerogenicity of novel benzenesulfonamide derivatives, providing data on their biological properties and potential side effects. These findings are essential for understanding the behavior of benzenesulfonamides in various environments.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

The new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been highlighted for their significant potential in photodynamic therapy, particularly in treating cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory and Analgesic Properties

A series of novel celecoxib derivatives, including the target compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising results in reducing inflammation and pain without causing significant tissue damage in liver, kidney, colon, and brain compared to controls, suggesting their potential development as therapeutic agents (Küçükgüzel et al., 2013).

Anticancer Activities

Research into regioselectively controlled synthesis of trifluoromethyl pyrazolylbenzenesulfonamides has revealed compounds with significant anti-hyperalgesic and anti-edematogenic actions comparable to Celecoxib in an arthritic pain model, indicating potential applications in cancer pain management and treatment without causing locomotive disorders in animals (Lobo et al., 2015).

Propiedades

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO3S/c1-12(10-13-2-7-17-14(11-13)8-9-25-17)22-26(23,24)16-5-3-15(4-6-16)18(19,20)21/h2-7,11-12,22H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVRMIGPZBDORS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B3000237.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B3000238.png)

![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)